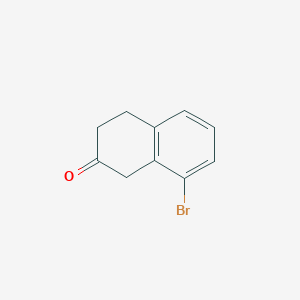

8-Bromo-2-tetralone

Cat. No. B058458

Key on ui cas rn:

117294-21-0

M. Wt: 225.08 g/mol

InChI Key: RWEVGLMABSFMKW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05650427

Procedure details

Initially, 8-Bromo-2-tetralone was prepared by substituting 2-bromophenylacetylchloride in the procedure described in A. H. Horn, C. J. Grol, D. Dijkstra, A. H. Mulder, J. Med. Chem. 21, 825 (1978). Next, 8-bromo-2-tetralone (25 g, 111.1 mmol), S-(-)-alpha-methylbenzylamine (71.5 ml, 5 eq.), acetic acid (80 ml), 4 A molecular sieves (15 ml), THF (125 ml) and methanol (125 ml) were introduced into a flask and cooled to 0°. Sodium cyanoborohydride (15.1 g, 2 eq.) was added in portions over a 15 min period. The slurry was allowed to stir for 3 hr. The slurry was filtered and the solvent reduced to a syrup by evaporation in vacuo. The residue was partitioned between ether and 2N aqueous sodium hydroxide. The ether layer was washed with water (3×) and brine. After drying over anhydrous sodium sulfate the solvent was removed in vacuo. The viscous oil was placed on a flash silica gel column (5 cm×50 cm) and eluted with ethyl acetate/hexane (8%) to separate the higher Rf (+)-diastereomer (solidifies upon standing, 17g). The solvent was raised to 12% to elute the lower Rf (-)-diastereomer (an oil, 16g). In this manner the 8-bromo-N-[(S)-alpha-methylbenzyl]-2-aminotetralin was obtained.

[Compound]

Name

S-(-)-alpha-methylbenzylamine

Quantity

71.5 mL

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](Cl)=O.[Br:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[CH2:21][C:20](=[O:23])[CH2:19][CH2:18]2.C(O)(=O)C.C([BH3-])#[N:29].[Na+]>CO.C1COCC1>[Br:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[CH2:21][C:20](=[O:23])[CH2:19][CH2:18]2.[Br:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[CH2:21][CH:20]([NH:29][C@@H:8]([CH3:9])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1)[CH2:19][CH2:18]2 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=C1)CC(=O)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=CC=C2CCC(CC12)=O

|

[Compound]

|

Name

|

S-(-)-alpha-methylbenzylamine

|

|

Quantity

|

71.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

15.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[BH3-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 3 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0°

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent reduced to a syrup by evaporation in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was partitioned between ether and 2N aqueous sodium hydroxide

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether layer was washed with water (3×) and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over anhydrous sodium sulfate the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed in vacuo

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with ethyl acetate/hexane (8%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the higher Rf (+)-diastereomer (solidifies upon standing, 17g)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solvent was raised to 12%

|

WASH

|

Type

|

WASH

|

|

Details

|

to elute the lower Rf (-)-diastereomer (an oil, 16g)

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=CC=C2CCC(CC12)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=CC=C2CCC(CC12)N[C@H](C1=CC=CC=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |